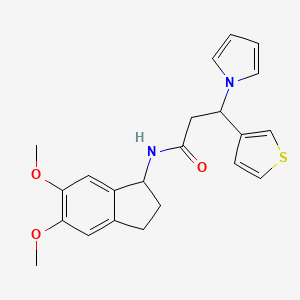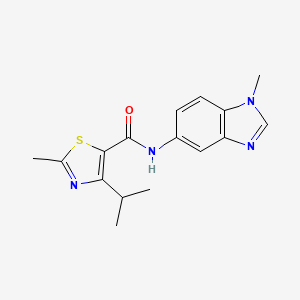
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and have significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method is the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine
- (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(3-bromophenyl)prop-2-en-1-one
- (E)-2-((1-®-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and material science .
Properties
Molecular Formula |
C15H19N7O |
|---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-8-6-13(20-21(8)4)16-15(23)12-7-11(17-18-12)14-9(2)19-22(5)10(14)3/h6-7H,1-5H3,(H,17,18)(H,16,20,23) |
InChI Key |
XWFJNXNVQWKJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NN2)C3=C(N(N=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004551.png)

![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004556.png)
![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone](/img/structure/B11004562.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11004564.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11004565.png)

![Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004573.png)
![(10aS)-2-[2-(3,4-dimethoxyphenyl)ethyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11004579.png)
![2-(4-chloro-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B11004591.png)

![4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004595.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11004598.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B11004606.png)
